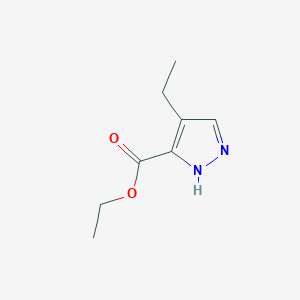

ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Beschreibung

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring an ethyl group at the 4-position and an ethyl ester moiety at the 5-position. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .

Eigenschaften

IUPAC Name |

ethyl 4-ethyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-6-5-9-10-7(6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWPPDFKQBVEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine with a β-ketoester. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and transition-metal catalyzed processes to enhance yield and selectivity . These methods are scalable and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products

The major products formed from these reactions include pyrazole-5-carboxylic acid, hydrazine derivatives, and various substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : Ethyl 4-ethyl-1H-pyrazole-5-carboxylate serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Biology

- Enzyme Inhibition Studies : The compound is utilized in the study of enzyme inhibitors, particularly in the context of drug design. Its ability to interact with specific molecular targets makes it valuable in understanding enzyme mechanisms and developing inhibitors.

Medicine

- Pharmaceutical Development : Pyrazole derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. This compound has shown promise in preliminary studies for these applications due to its biological activity.

Agrochemicals

- Pesticide Intermediate : The compound is also used in the synthesis of agrochemicals, particularly as an intermediate for developing new pesticides. Its structural properties contribute to the efficacy of these compounds .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including this compound. Results indicated that compounds exhibiting modifications at the pyrazole ring demonstrated significant cytotoxic effects against various cancer cell lines. This suggests potential avenues for drug development targeting cancer therapies.

Case Study 2: Agrochemical Development

Research focused on synthesizing new pesticide formulations utilizing this compound as a precursor. Field trials showed enhanced efficacy against target pests compared to existing formulations, highlighting its potential in sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of ethyl 4-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural differences and inferred properties of ethyl 4-ethyl-1H-pyrazole-5-carboxylate and related compounds:

Physicochemical Properties

- Lipophilicity: The ethyl group at position 4 in the main compound increases lipophilicity compared to polar substituents (e.g., nitro, cyano, or amino groups in analogs). This property may enhance blood-brain barrier penetration in medicinal applications.

- Solubility: Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit lower solubility in non-polar solvents due to increased dipole moments. In contrast, the ethyl group in the main compound reduces polarity, favoring solubility in organic solvents.

- Hydrogen Bonding: The absence of hydrogen-bond donors (e.g., NH₂ or OH) in the main compound limits its ability to form crystalline networks compared to derivatives like ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate, where the amino group facilitates intermolecular interactions .

Biologische Aktivität

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (EEC) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with EEC, including its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

Chemical Structure and Properties

EEC features a pyrazole ring structure, which is known for its versatility in biological applications. The presence of an ethyl group at the 4-position enhances its lipophilicity, potentially improving its interaction with biological targets. The compound's molecular formula is C8H10N2O2, and it has been identified as an intermediate in the synthesis of more complex heterocyclic compounds, contributing to its relevance in drug discovery and development.

The biological activity of EEC is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions, influencing the activity and function of these targets. Notably, EEC has been studied for its role as an enzyme inhibitor and receptor antagonist .

Biological Activities

EEC exhibits a range of biological activities, which are summarized in the following table:

Anticancer Activity

In a recent study focusing on the anticancer properties of pyrazole derivatives, EEC was evaluated for its cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer). The findings indicated that EEC exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, particularly against HCT116 cells .

Anti-inflammatory Effects

Research has demonstrated that EEC can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The compound's ability to inhibit pro-inflammatory cytokines was noted, suggesting a mechanism that could be harnessed for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

EEC shares structural similarities with other pyrazole derivatives, which also exhibit notable biological activities. For instance:

| Compound | Biological Activity |

|---|---|

| Ethyl 1H-pyrazole-4-carboxylate | Antimicrobial and anticancer properties |

| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester | Known for hydrolyzing cAMP and anti-inflammatory effects |

EEC's unique substitution pattern enhances its interaction with hydrophobic pockets in biological targets compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-ethyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with 4-methylbenzenesulfonylhydrazide under reflux in ethanol, followed by deprotection . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, using Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling reactions (as in related pyrazole derivatives) can improve regioselectivity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are primary tools. For example, the ester carbonyl group typically shows a strong IR absorption at ~1700 cm⁻¹, while NMR can confirm substituent positions (e.g., ethyl groups at C4 and C5) . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for purification. Purity assessment via thin-layer chromatography (TLC) and elemental analysis (C, H, N) is essential. For rigorous quality control, combine HPLC with UV detection (λ ~254 nm) and compare retention times to standards .

Advanced Research Questions

Q. How do substituents on the pyrazole ring affect bioactivity, and what computational tools support SAR studies?

- Methodological Answer : Substituents like nitro or trifluoromethyl groups enhance pharmacological activity (e.g., anti-inflammatory properties). Density Functional Theory (DFT) calculations (using software like ADF or Gaussian) predict electronic effects (e.g., HOMO-LUMO gaps) and hydrogen-bonding interactions, guiding SAR . For example, electron-withdrawing groups at C4 increase metabolic stability .

Q. What challenges arise in crystallographic refinement of pyrazole derivatives, and how do SHELX/SIR97 address them?

- Methodological Answer : Twinning or disordered solvent molecules complicate refinement. SHELXL (via Olex2) handles high-resolution data and twin refinement, while SIR97 excels in direct-method structure solution for challenging space groups. Cross-validate results using both programs . For hydrogen-bonding networks, graph-set analysis (as in Etter’s formalism) clarifies supramolecular packing .

Q. How can reaction mechanisms for pyrazole functionalization be experimentally validated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N in hydrazide precursors) combined with in-situ FTIR monitors intermediate formation. For Pd-catalyzed couplings (e.g., Suzuki reactions), kinetic studies (variable-temperature NMR) and catalyst poisoning experiments distinguish between homogeneous and heterogeneous pathways .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

- Methodological Answer : Discrepancies in melting points or NMR shifts may stem from polymorphs or solvent inclusion. Re-crystallize under varied conditions (e.g., DMF/water vs. ethanol) and re-analyze. For crystallography, compare multiple datasets and apply Hirshfeld surface analysis to detect subtle packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.